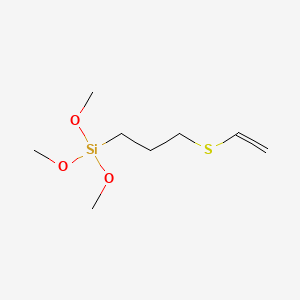

3-(Vinylthio)propyltrimethoxysilane

Description

Significance in Organosilicon Chemistry

The importance of 3-(Vinylthio)propyltrimethoxysilane in organosilicon chemistry stems from its hybrid nature. Organosilicon compounds, which contain carbon-silicon bonds, are a cornerstone of modern materials science, and this particular silane (B1218182) exemplifies the tailored functionality that can be achieved. The trimethoxysilyl group provides a reactive site for hydrolysis and condensation, forming robust siloxane bonds (Si-O-Si). This characteristic is fundamental to its use in modifying inorganic surfaces and forming crosslinked polymer networks. ecopowerchem.comhengdasilane.com The vinylthio group, on the other hand, introduces an organic functionality that can undergo reactions such as polymerization and thiol-ene click chemistry. This dual reactivity allows for the covalent bridging of organic and inorganic materials, a key objective in the development of advanced composites and hybrid materials.

Role as a Multifunctional Silane Coupling Agent

As a multifunctional silane coupling agent, this compound acts as a molecular bridge at the interface between different materials. The trimethoxysilyl end of the molecule can react with hydroxyl groups present on the surfaces of inorganic substrates like glass, metals, and minerals. ecopowerchem.com This reaction forms a durable covalent bond with the inorganic material. Simultaneously, the vinyl group is available to react with and become incorporated into an organic polymer matrix. hengdasilane.com

Conceptual Framework of its Reactivity Profile

The reactivity of this compound is best understood by considering its two distinct functional moieties:

The Trimethoxysilyl Group: The silicon atom is bonded to three methoxy (B1213986) groups (-OCH₃). These groups are susceptible to hydrolysis in the presence of water, a reaction that is often catalyzed by acids or bases. Hydrolysis replaces the methoxy groups with hydroxyl groups (-OH), forming a reactive silanetriol. These silanol (B1196071) groups can then condense with other silanol groups (from other silane molecules or from an inorganic substrate) to form stable siloxane linkages (Si-O-Si). ecopowerchem.com This process is the basis for its ability to bond to inorganic surfaces and to form crosslinked silicone polymers.

The Vinylthio Group: The vinyl group (-CH=CH₂) attached to the sulfur atom provides a site for organic reactions. It can participate in free-radical polymerization, either with itself or with other vinyl monomers, to form a polymer backbone. hengdasilane.com Furthermore, the presence of the sulfur atom enables "thiol-ene" click chemistry, a highly efficient and specific reaction where the vinyl group reacts with a thiol under UV irradiation or with a radical initiator. This allows for the precise and controlled grafting of the silane onto polymer chains or other molecules.

The strategic combination of these two reactive functionalities within a single molecule underpins the versatility of this compound in materials science and polymer chemistry.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63823-06-3 | nist.gov |

| Molecular Formula | C₈H₁₈O₃SSi | nist.gov |

| Molecular Weight | 222.377 g/mol | nist.gov |

| IUPAC Name | 3-ethenylsulfanylpropyl(trimethoxy)silane | nist.gov |

Comparison of Functional Silanes

| Silane Coupling Agent | Functional Group | Key Application Areas |

| This compound | Vinylthio | Adhesion promotion in composites, surface modification |

| Vinyltrimethoxysilane (B1682223) (VTMO) | Vinyl | Moisture-cured polymers, adhesion promoter |

| 3-Mercaptopropyltrimethoxysilane | Mercapto | Polysulfide and polyurethane sealants |

| 3-Aminopropyltrimethoxysilane (APTMS) | Amino | Adsorption, fire safety |

| 3-(Acryloyloxy)propyltrimethoxysilane | Acryloyloxy | Interfacial adhesion in composites |

| [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane | Epoxy | Glass fiber reinforced composites, adhesives |

Structure

3D Structure

Properties

CAS No. |

63823-06-3 |

|---|---|

Molecular Formula |

C8H18O3SSi |

Molecular Weight |

222.38 g/mol |

IUPAC Name |

3-ethenylsulfanylpropyl(trimethoxy)silane |

InChI |

InChI=1S/C8H18O3SSi/c1-5-12-7-6-8-13(9-2,10-3)11-4/h5H,1,6-8H2,2-4H3 |

InChI Key |

XIOWFGAZSNMDKS-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCSC=C)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-(Vinylthio)propyltrimethoxysilane and Analogues

The construction of this compound and similar structures is achieved through several sophisticated synthetic pathways. These routes are primarily designed to efficiently form the thioether linkage and the core organosilane framework. The thiol-ene addition reaction, in particular, has emerged as a powerful and versatile tool for this purpose, offering high yields and mild reaction conditions. acs.orgbohrium.com

The thiol-ene reaction, which involves the addition of a thiol (R-SH) across a double bond (ene), is a cornerstone in the synthesis of organosilicon compounds. wikipedia.orgvander-lingen.nl This reaction can proceed through different mechanisms, each offering distinct advantages in terms of selectivity and reaction conditions. It is considered a "click" reaction due to its high efficiency, rapid reaction rate, and high product yields. wikipedia.orgresearchgate.net

The free-radical mediated thiol-ene reaction is a prominent method for functionalizing organosilanes. nih.gov The mechanism proceeds via a chain reaction involving three key steps: initiation, propagation, and chain transfer. wikipedia.orgnih.gov

Initiation : A radical initiator, activated by heat or light, abstracts a hydrogen atom from a thiol (e.g., 3-mercaptopropyltrimethoxysilane) to generate a reactive thiyl radical. nih.govnih.gov

Propagation : The thiyl radical adds to an alkene (the 'ene'), such as a vinyl group, resulting in the formation of a carbon-centered radical. This addition typically follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

Chain Transfer : The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step yields the final thioether product and regenerates a thiyl radical, which can then participate in further propagation steps. nih.govnih.gov

This process can be initiated thermally or photochemically, with or without the use of specific radical initiators like 2,2'-azobisisobutyronitrile (AIBN). nih.govresearchgate.net Photoinitiated reactions are particularly advantageous as they can often be performed at room temperature under mild conditions. researchgate.net The radical thiol-ene reaction is highly efficient for creating diverse trialkoxysilanes with quantitative to near-quantitative yields. acs.orgbohrium.com

| Initiation Method | Catalyst/Initiator | Regioselectivity | Typical Conditions | Advantages |

|---|---|---|---|---|

| Radical (Photoinitiated) | Photoinitiator (e.g., Omnirad 819) or UV light alone | Anti-Markovnikov | Room temperature, UV irradiation (e.g., 15-W blacklight) | High yields, mild conditions, excellent functional group tolerance. acs.orgresearchgate.net |

| Radical (Thermal) | Radical initiator (e.g., AIBN) | Anti-Markovnikov | Elevated temperatures (e.g., 60-85 °C) | Effective for substrates not amenable to photoinitiation. researchgate.netresearchgate.net |

| Cationic | Lewis Acid (e.g., Scandium triflate) | Markovnikov | Varies with catalyst | Offers alternative regioselectivity to the radical pathway. nih.govmdpi.com |

While less common in organosilicon chemistry than the radical pathway, the cationic or ionic thiol-ene addition provides an alternative synthetic route. nih.govmdpi.com This mechanism is typically catalyzed by a Lewis acid. In this process, the addition of the thiol to the alkene follows Markovnikov's rule, where the hydrogen atom of the thiol adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. nih.govmdpi.com For example, the hydrothiolation of compounds like allyl-trialkylsilanes in the presence of scandium triflate results in Markovnikov addition products. nih.govmdpi.com However, due to the prevalence and efficiency of the radical pathway, these ionic mechanisms are not as widely utilized for synthesizing functional organosilanes. nih.govmdpi.com

A significant advantage of the thiol-ene reaction is its ability to proceed without metal catalysts, which is particularly beneficial for applications in biomaterials and electronics where metal contamination can be problematic. wikipedia.org Photoinitiated radical thiol-ene reactions are a prime example of metal-free click chemistry. acs.orgbohrium.com These reactions can be run using a low-power UV lamp and often require no solvent. acs.orgbohrium.com The absence of a metal catalyst simplifies purification and aligns with the principles of green chemistry. This approach is highly versatile, tolerating a wide range of functional groups and allowing for the efficient synthesis of various functional trialkoxysilanes from precursors like 3-mercaptopropyltrialkoxysilane or allyltrialkoxysilanes. acs.orgbohrium.comresearchgate.net

The specific incorporation of the vinylthio group (–S–CH=CH₂) onto the propyltrimethoxysilane backbone is a critical step in the synthesis of the target compound. This is typically achieved through the reaction of a thiol-functionalized silane (B1218182) with a source of the vinyl group. The most direct method involves the thiol-ene reaction between 3-mercaptopropyltrimethoxysilane and an alkyne, such as acetylene. This reaction, proceeding via a radical mechanism, can add the thiol across the triple bond to form the vinylthioether. The reaction of a thiyl radical with an alkyne proceeds through a vinyl radical intermediate, which then abstracts a hydrogen from another thiol molecule to complete the formation of the vinyl sulfide. researchgate.net

The formation of the stable silicon-carbon (Si-C) bond is fundamental to the synthesis of all organosilanes. zmsilane.comwikipedia.org The Si-C bond is longer and weaker than a C-C bond and is polarized towards carbon due to carbon's higher electronegativity. wikipedia.org Several key methods are employed to create this bond in precursors to this compound.

Hydrosilylation : This is a major industrial process that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene. wikipedia.org The reaction is typically catalyzed by platinum-group metals and is used to produce a wide variety of organosilanes. nih.govwikipedia.org

Grignard Reactions : A classic laboratory method involves the reaction of an organometallic nucleophile, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), with a halosilane (e.g., Cl-SiR₃) or an alkoxysilane. nsf.govlkouniv.ac.in This versatile method allows for the formation of Si-C bonds while leaving many other functional groups unaffected. lkouniv.ac.in

Direct Synthesis : Also known as the Rochow process, this method is used for the large-scale commercial production of chlorosilanes. It involves the direct reaction of an alkyl or aryl chloride with silicon metal in the presence of a copper catalyst at high temperatures. lkouniv.ac.in

While effective, traditional methods using strongly basic reagents like Grignard or organolithium compounds can be low-yielding and incompatible with sensitive functional groups. nsf.gov Modern approaches, such as rhodium-catalyzed hydrosilylation, offer more efficient and atom-economical routes to highly functionalized organosilanes. acs.org

| Method | Reagents | Catalyst | Key Features in Organosilane Synthesis |

|---|---|---|---|

| Hydrosilylation | Hydrosilane (R₃Si-H) + Alkene/Alkyne | Platinum-group metals (e.g., Karstedt's catalyst) | Major industrial method; high atom economy; forms Si-C bond in a single step. wikipedia.org |

| Grignard Reaction | Grignard reagent (R-MgX) + Halosilane/Alkoxysilane | None (reagent-driven) | Versatile laboratory method; tolerates many functional groups. nsf.govlkouniv.ac.in |

| Direct Process (Rochow) | Alkyl/Aryl Halide + Silicon | Copper | Large-scale industrial synthesis of chlorosilane precursors. lkouniv.ac.in |

Hydrolysis and Condensation Kinetics of Trimethoxysilane (B1233946) Moiety

Mechanistic Studies of Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes, including the trimethoxysilane group of the title compound, is a critical first step. The mechanism is highly dependent on the pH of the reaction medium. nih.gov

Acidic Conditions : Under acidic catalysis, the process begins with the rapid protonation of an alkoxy group. This is followed by a nucleophilic attack on the silicon atom by a water molecule, proceeding through a penta-coordinate transition state, which results in the elimination of an alcohol molecule (methanol in this case) and the formation of a silanol (B1196071) group (Si-OH). unavarra.es This mechanism is generally accepted for various alkoxysilane precursors. unavarra.es

Alkaline Conditions : In alkaline environments, the hydrolysis proceeds via a nucleophilic attack of a hydroxyl ion (OH⁻) or a deprotonated silanol group on the silicon atom. nih.gov This reaction follows an SN2-Si mechanism, also involving a penta- or hexavalent intermediate. nih.gov

Both steric and inductive factors of the organic substituent attached to the silicon atom influence the hydrolysis rates. nih.gov For vinylalkoxysilanes, hydrolysis is an extremely slow process in neutral conditions but is accelerated by several orders of magnitude in the presence of even small amounts of acid or base. researchgate.net

Formation of Siloxane Networks and Oligomers

Following hydrolysis, the resulting reactive silanol groups undergo condensation reactions to form siloxane (Si-O-Si) linkages. This can occur through two primary pathways:

Water-producing condensation : Two silanol groups react to form a siloxane bond and a water molecule. nih.gov

Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed methoxy (B1213986) group to form a siloxane bond and a methanol molecule. nih.gov

These condensation reactions initially lead to the formation of linear or cyclic oligomers. As the reaction progresses, these smaller units connect to form a highly cross-linked, three-dimensional siloxane network. researchgate.net The degree of condensation can be monitored using 29Si NMR spectroscopy, which distinguishes between different silicon environments. These are typically denoted as T structures, where 'T' signifies a trifunctional silicon atom (R-Si(OX)₃):

T¹ : A silicon atom with one siloxane bond.

T² : A silicon atom with two siloxane bonds.

T³ : A silicon atom with three siloxane bonds, representing a fully condensed, cross-linked site. researchgate.net

The relative populations of these T-structures provide insight into the extent of network formation. researchgate.net Studies on analogous amino-functionalized trimethoxysilanes show that silanols produced in pure water are more stable against self-condensation than those in alcohol-water mixtures. researchgate.net

Influence of Catalysis on Condensation Processes

Catalysts play a crucial role in controlling the kinetics of both hydrolysis and condensation. The choice of catalyst (acid or base) and reaction conditions can significantly influence the structure of the resulting polysiloxane network.

Acid Catalysis : Acidic conditions generally promote the hydrolysis reaction while slowing down the subsequent condensation reactions. researchgate.net This allows for the generation of a higher concentration of silanol monomers before significant network formation occurs. researchgate.netresearchgate.net

Base Catalysis : Basic conditions tend to accelerate both hydrolysis and condensation, with a particularly strong effect on the condensation rate. researchgate.net This often leads to more rapid gelation and the formation of particulate or highly branched structures.

The table below summarizes the effect of pH on the hydrolysis rate constants for a related compound, vinyltrimethoxysilane (B1682223) (VTMS), demonstrating the dramatic increase in reactivity away from neutral conditions.

| Catalyst Condition | Apparent Rate Constant (k, M⁻¹s⁻¹) |

| Neutral | 1.3 x 10⁻⁶ |

| Acidic (HCl) | Increased by up to four orders of magnitude |

| Basic (NaOH) | Increased by up to four orders of magnitude |

| Data derived from studies on Vinyltrimethoxysilane (VTMS) in water-acetonitrile media. researchgate.net |

Polymerization and Cross-linking Reactions Involving this compound

Beyond the inorganic network formation via its silane group, this compound possesses a vinyl group that can participate in organic polymerization reactions. This dual reactivity allows it to act as a bridge between inorganic and organic materials.

Role in Free Radical Polymerization Initiation

The vinyl group of this compound can be polymerized via a free-radical mechanism. This process typically involves four elementary steps: initiation, propagation, chain transfer, and termination. uomustansiriyah.edu.iq

In a typical scenario, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is thermally or photochemically decomposed to generate primary radicals. uomustansiriyah.edu.iquniv.kiev.ua These radicals then attack the double bond of the vinyl group, initiating the polymerization process. mdpi.com The newly formed monomer radical subsequently adds to other vinyl monomers, propagating the polymer chain. uomustansiriyah.edu.iqmdpi.com

The rate of free-radical polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iqresearchgate.net Copolymerization of vinyl silanes like vinyl triethoxysilane (a close analog) with other vinyl monomers such as methyl methacrylate has been successfully carried out using this method. univ.kiev.ua This incorporation of the silane into the polymer backbone provides sites for subsequent moisture-curing or adhesion promotion.

Covalent Cross-linking Mechanisms in Polymer Matrices

The bifunctional nature of this compound enables it to induce covalent cross-linking in polymer matrices through two distinct mechanisms, creating a robust organic-inorganic hybrid material.

Organic Cross-linking : The vinyl group can copolymerize with monomers in a polymer resin (e.g., acrylates, styrenics). This incorporates the silane molecule directly into the polymer backbone, tethering the silicon atom to the organic matrix. univ.kiev.ua

Inorganic Cross-linking : In the presence of moisture, the trimethoxysilane groups hydrolyze to form silanols. These silanols can then condense with each other or with hydroxyl groups on an inorganic substrate (like glass or silica). This process forms a durable, cross-linked siloxane (Si-O-Si) network, effectively cross-linking the polymer chains to which they are attached. researchgate.net

This dual cross-linking mechanism is highly effective. The initial free-radical polymerization forms a thermoplastic polymer functionalized with pendant silane groups. The subsequent hydrolysis and condensation of these silane groups, often triggered by ambient moisture, create a thermoset material with enhanced mechanical properties, thermal stability, and adhesion. univ.kiev.ua

Formation of Interpenetrating Polymer Networks with this compound

The unique dual reactivity of this compound, possessing both a vinyl group and a hydrolyzable trimethoxysilane moiety, makes it a versatile precursor for the synthesis of complex polymer architectures such as Interpenetrating Polymer Networks (IPNs). IPNs are a class of materials where two or more crosslinked polymer networks are physically entangled with each other, leading to materials with potentially synergistic properties. The formation of IPNs involving this compound can be strategically designed to occur through distinct and non-interfering chemical transformations of its functional groups.

The vinyl group of this compound allows for its participation in free-radical polymerization, forming one network. Concurrently or sequentially, the trimethoxysilane group can undergo hydrolysis and condensation to form a polysiloxane network. This dual-curing capability is central to the creation of organic-inorganic hybrid IPNs.

The synthesis of these IPNs can proceed through two primary methodologies: sequential and simultaneous formation. In a sequential IPN synthesis, one network is fully formed before the monomers and crosslinkers for the second network are introduced and polymerized in situ. For instance, a polyurethane or polyester network can be initially formed, and then this compound, along with a radical initiator, can be swollen into this network and subsequently polymerized through UV or thermal curing to form the second, interpenetrating network.

Alternatively, in a simultaneous IPN synthesis, the precursors for both networks are mixed together, and the polymerization reactions are carried out concurrently but through independent and non-interfering routes. For example, a mixture containing diols and diisocyanates (for the polyurethane network) and this compound with a photoinitiator could be subjected to both thermal curing (for the polyurethane) and UV irradiation (for the polysiloxane network).

The properties of the resulting IPNs are highly dependent on the synthetic route and the composition of the constituent networks. Research into these systems often involves a detailed study of the reaction kinetics to ensure true interpenetration rather than phase separation. The degree of crosslinking within each network and the ratio of the two networks are critical parameters that are varied to tailor the final mechanical and thermal properties of the material.

Below are illustrative data tables that conceptualize the types of research findings associated with the formation of IPNs using this compound.

Table 1: Sequential IPN Synthesis Parameters

| Parameter | Network 1 (Polyurethane) | Network 2 (Polysiloxane) | Resulting IPN |

| Precursors | Polyol, Diisocyanate | This compound | - |

| Curing Mechanism | Thermal Curing | UV-Initiated Radical Polymerization | - |

| Curing Temperature (°C) | 80 | 25 (UV exposure) | - |

| Network 1 Content (wt%) | 60 | 40 | - |

| Tensile Strength (MPa) | 25 | 15 | 35 |

| Elongation at Break (%) | 300 | 150 | 250 |

Table 2: Simultaneous IPN Synthesis and Properties

| Parameter | IPN-1 | IPN-2 | IPN-3 |

| Epoxy Resin (wt%) | 50 | 40 | 30 |

| This compound (wt%) | 50 | 60 | 70 |

| Thermal Curing Temp (°C) | 120 | 120 | 120 |

| UV Intensity (mW/cm²) | 100 | 100 | 100 |

| Glass Transition Temp (°C) | 95 | 88 | 82 |

| Storage Modulus at 25°C (GPa) | 2.1 | 1.8 | 1.5 |

Table 3: Research Findings on IPN Formation

| Study Focus | Key Finding | Implication for IPN Synthesis |

| Effect of Network Ratio | Increasing polysiloxane content leads to decreased tensile strength but improved thermal stability. | Allows for tuning of mechanical vs. thermal properties based on the application. |

| Curing Sequence | Simultaneous curing results in a more homogenous morphology and less phase separation compared to sequential curing. | The choice of synthesis method can control the final morphology and properties of the IPN. |

| Crosslinker Concentration | Higher crosslinker density in the first network restricts the swelling of the second monomer, leading to a finer domain size. | Provides a method to control the degree of interpenetration and phase morphology. |

Interfacial Phenomena and Adhesion Science

Molecular Interactions at Material Interfaces

The effectiveness of 3-(Vinylthio)propyltrimethoxysilane as an adhesion promoter is rooted in the molecular interactions that occur at the interface between different materials. These interactions involve a sequence of adsorption, chemical bonding, and the specific influence of its organofunctional group.

The initial step in the surface modification process involves the adsorption of the organosilane onto the substrate. This process is largely driven by the hydrolysis of the methoxy (B1213986) groups on the silane (B1218182) to form reactive silanol (B1196071) groups (-Si-OH). This reaction is typically catalyzed by the presence of moisture on the substrate surface or in the surrounding environment.

Once hydrolyzed, these silanol groups can interact with hydroxyl groups present on the surface of many inorganic substrates through hydrogen bonding. This initial physical adsorption is a precursor to the formation of more durable chemical bonds. The silanol groups can then undergo a condensation reaction with the substrate's surface hydroxyls, forming strong, covalent siloxane bonds (Si-O-Substrate). This process effectively grafts the organosilane molecule onto the substrate surface. Furthermore, adjacent hydrolyzed silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface, which enhances the stability and durability of the interfacial layer.

The creation of strong and stable chemical bonds at the interface between the substrate and the polymer matrix is crucial for long-term adhesion. This compound facilitates this by forming two primary types of chemical linkages.

At the inorganic substrate interface, as previously mentioned, the trimethoxysilane (B1233946) end of the molecule hydrolyzes to form silanols. These silanols then form covalent siloxane bonds (Si-O-Substrate) with the hydroxyl groups on the substrate surface. This creates a robust and moisture-resistant bond between the silane and the inorganic material.

At the organic matrix interface, the vinylthio group (-S-CH=CH₂) provides the necessary reactivity to bond with the polymer. The vinyl group can participate in various polymerization reactions, such as free-radical polymerization, which is often initiated by heat, light, or a chemical initiator. This allows the silane to become chemically integrated into the polymer matrix as it cures or is processed. The presence of the sulfur atom in the thioether linkage can also influence the reactivity and properties of the interface.

The specific organofunctional group of a silane coupling agent plays a pivotal role in determining its compatibility and reactivity with a given polymer matrix. In the case of this compound, the vinylthio group is the key to achieving strong interfacial adhesion with a variety of organic polymers.

Surface Modification Strategies Utilizing this compound

The application of this compound as a surface modifier is a widely employed strategy to improve the performance of composite materials and enhance adhesion in various industrial applications.

The primary application of this compound is the surface treatment of inorganic materials to make them more compatible with organic polymers. This functionalization alters the surface chemistry of the substrate, transforming it from a hydrophilic, inorganic surface to a more hydrophobic, organophilic one.

Zirconia (ZrO₂): Zirconia is a high-strength ceramic material that often exhibits poor adhesion to resin-based cements and other polymers due to its bio-inert and non-polar surface. researchgate.net Surface modification with silane coupling agents is a common strategy to overcome this limitation. However, conventional silanes are often not effective on non-silica-based ceramics like zirconia. researchgate.net To address this, techniques have been developed to first create a silica-like layer on the zirconia surface, for instance, through a chloro-silane-based vapor-phase pretreatment or tribochemical silica-coating. researchgate.netnih.gov This deposited silica (B1680970) layer then provides reactive sites for organosilane primers like this compound to bond. Research has shown that modifying the zirconia surface can significantly improve resin adhesion. nih.gov The goal of these modifications is to facilitate a strong chemical bond between the ceramic and the adhesive resin. nih.govnih.gov The silanization of zirconia nanoparticles with silane coupling agents aims to improve their adhesive properties and compatibility with other materials. researchgate.net

Titanium Dioxide (TiO₂): Titanium dioxide is a widely used pigment and photocatalyst. Modifying its surface with organosilanes can improve its dispersibility in polymer matrices and enhance the performance of TiO₂-filled composites. The modification of TiO₂ nanoparticles with silane coupling agents has been shown to decrease agglomeration and make the surface more hydrophobic. researchgate.netdoaj.org The treatment process often involves the hydrolysis of the silane in a solvent, followed by its reaction with the hydroxyl groups on the TiO₂ surface. researchgate.netdoaj.orgpsu.edu The effectiveness of the modification can be evaluated using techniques such as infrared spectroscopy and thermogravimetric analysis. researchgate.netdoaj.org Studies have demonstrated that the amount of silane used can influence the properties of the modified TiO₂. bibliotekanauki.pl The goal of such surface modifications is often to improve the compatibility of the TiO₂ particles with a polymer matrix, leading to enhanced material properties. psu.edubibliotekanauki.pl

Functionalization of Inorganic Substrates

Surface Treatment of Silica-Based Materials and Nanoparticles

The treatment of silica (SiO₂) and silica nanoparticles with vinyl-functionalized silanes like this compound is a common strategy to improve their compatibility with and dispersion in organic polymers. The native surface of silica is rich in hydroxyl (-OH) groups, which makes it hydrophilic. This characteristic often leads to poor interaction with hydrophobic polymers and causes the nanoparticles to agglomerate.

The silanization process involves the hydrolysis of the methoxysilane (B1618054) groups to silanols, which then condense with the hydroxyl groups on the silica surface, forming stable covalent bonds. This reaction grafts the organofunctional part of the silane onto the nanoparticle surface. Research on similar vinylsilanes, such as vinyltriethoxysilane (B1683064) (VTES), has shown that this surface modification successfully grafts vinyl groups onto silica nanoparticles. researchgate.net This treatment transforms the particles' character from hydrophilic to hydrophobic, significantly improving their dispersion in organic matrices and preventing agglomeration. researchgate.net For instance, modifying silica nanoparticles with vinyl groups has been shown to increase their water contact angle from 34° to 131°, indicating a substantial increase in hydrophobicity. researchgate.net

The efficiency of this surface treatment can be quantified. Studies using different silane coupling agents on fumed silica have demonstrated that the reaction parameters, such as silane concentration and reaction time, significantly affect the grafting density.

Table 1: Effect of Silane Treatment on Silica Nanoparticle Properties

| Silane Type | Property Measured | Result |

|---|---|---|

| Vinyltriethoxysilane | Hydrophobicity | Water contact angle increased from 34° to 131° researchgate.net |

Functionalization of Carbon Materials (e.g., Activated Carbon, Graphene Oxide)

The principles of surface modification with this compound extend to carbon-based materials. However, pristine carbon surfaces, like those of activated carbon or graphene, are generally inert and lack the hydroxyl groups necessary for direct reaction with silanes. Therefore, a pre-activation or oxidation step is typically required. mdpi.com

This oxidation process, which can be achieved through wet chemical methods (e.g., with nitric acid) or dry plasma-assisted oxidation, introduces oxygen-containing functional groups, primarily hydroxyl (-OH) and carboxyl (-COOH) groups, onto the carbon surface. mdpi.comunileoben.ac.at These groups then serve as reactive sites for the covalent bonding of the silane. Studies involving the functionalization of activated carbon with other silanes like 3-(aminopropyl)trimethoxysilane (APTMS) and (3-glycidyloxypropyl)trimethoxysilane (GPTMS) after an oxidation step have demonstrated the success of this approach. mdpi.comunileoben.ac.at

The functionalization is confirmed by the detection of silicon on the carbon surface. The amount of grafted silane can be tailored by the oxidation method used.

Table 2: Silicon Content on Activated Carbon After Oxidation and Silanization

| Oxidation Method | Silane Used | Silicon Content (Atomic %) |

|---|---|---|

| Wet Oxidation (HNO₃) | APTMS | 3.2% mdpi.comunileoben.ac.at |

| Wet Oxidation (HNO₃) | GPTMS | 1.9% mdpi.comunileoben.ac.at |

| Dry Oxidation (Plasma) | APTMS | 5.1% mdpi.comunileoben.ac.at |

This process renders the carbon surface more reactive and compatible with polymer matrices, which is crucial for its application as a filler in composites. mdpi.com Similarly, graphene oxide (GO), which already possesses abundant oxygenated functional groups from its synthesis, can be readily functionalized with silanes like 3-mercaptopropyltrimethoxysilane (MPTS), a compound structurally related to this compound. researchgate.netnih.gov This functionalization enhances its dispersibility and electrocatalytic activity. researchgate.net

Modification of Polymeric Surfaces (e.g., Polydimethylsiloxane)

Polydimethylsiloxane (PDMS) is a silicon-based polymer known for its hydrophobicity and chemical inertness. Modifying its surface is often necessary to improve wettability or to allow for the attachment of other molecules. nih.govdiva-portal.org A common method for modifying PDMS involves activating its surface, typically with an oxygen plasma treatment. nih.govup.pt This process removes some of the surface methyl (-CH₃) groups and introduces reactive silanol (Si-OH) groups, creating a silica-like layer. diva-portal.org

This activated surface can then be functionalized through silanization. The trimethoxysilane end of this compound can react with the newly formed silanol groups on the PDMS surface, covalently bonding the silane to the polymer. nih.gov This leaves the vinyl group exposed, altering the surface chemistry and providing a reactive handle for further chemical reactions or for promoting adhesion. rsc.orgresearchgate.net This technique allows for a high degree of customization of the PDMS surface properties. nih.gov

Enhancement of Interfacial Adhesion in Composite Systems

A primary application of this compound is to enhance the interfacial adhesion between inorganic reinforcements (like glass or carbon fibers) and a polymer matrix. mdpi.com A weak interface prevents efficient stress transfer from the matrix to the stronger reinforcement, compromising the mechanical properties of the composite material. mdpi.com

By treating the reinforcement with the silane, a strong and durable bond is formed at the interface. The silanol groups bond with the inorganic surface, while the vinyl group copolymerizes with the resin during the curing process. This creates a chemical bridge that significantly improves the load transfer capability. sinosil.commdpi.com

Research on carbon fiber reinforced norbornene-polyimide composites demonstrated the effectiveness of a similar compound, vinyltriethoxysilane (TEVS). Treatment of the carbon fibers resulted in substantial improvements in the composite's mechanical properties.

Table 3: Improvement in Mechanical Properties of Carbon Fiber Composites with Vinyl Silane Treatment

| Property | Untreated Fiber Composite | TEVS-Treated Fiber Composite (0.4 wt%) | Improvement |

|---|---|---|---|

| Interlaminar Shear Strength (ILSS) | 51.04 MPa | 65.12 MPa | 27.58% mdpi.com |

Durability and Stability of Interfacial Bonds

The enhancement of adhesion provided by silane coupling agents like this compound also translates to improved durability and stability of the interfacial bond, particularly in harsh environments. The bonds at an untreated interface are often based on weaker, secondary forces like hydrogen bonds, which are susceptible to displacement by water molecules, leading to a loss of adhesion in humid or wet conditions. researchgate.net

Silane coupling agents improve durability by replacing these weak hydrogen bonds with strong, water-resistant covalent bonds (Si-O-substrate and polymer-silane linkages). researchgate.net This significantly enhances the hygrothermal stability of the bond. Studies on the durability of epoxy-concrete bonds have shown that the use of a silane coupling agent significantly enhances the durability of the interfacial bond during hygrothermal exposure. researchgate.net Similarly, the bond between dental resins and ceramics, when mediated by a silane coupling agent, can resist hydrolytic attack even in boiling water and shows no deterioration after extensive thermal cycling. The stability of the silane itself within an adhesive can be time-dependent, as hydrolysis and condensation reactions can occur after mixing, suggesting that for some applications, freshly mixed or separate primers yield the best results. nih.gov This chemical linkage provides long-term stability, ensuring that the mechanical integrity of the composite is maintained over time, even when exposed to moisture and temperature fluctuations. researchgate.net

Applications in Advanced Materials Development

Integration in Composite Materials

This silane (B1218182) is instrumental in the production of composite materials, where it primarily functions as a coupling agent to enhance the synergy between dissimilar components.

In polymer composites, 3-(Vinylthio)propyltrimethoxysilane enhances the bond between the polymer matrix and inorganic reinforcing fillers. siwinsilicone.com The trimethoxysilane (B1233946) groups hydrolyze and bond to the surface of inorganic fillers, while the vinylthio group copolymerizes with the organic resin matrix. siwinsilicone.com This creates a strong covalent link at the interface, improving filler dispersion and leading to enhanced mechanical properties of the final composite material. While direct studies on this compound are specific, research on analogous compounds like vinyltrimethoxysilane (B1682223) demonstrates this principle effectively. The use of such vinyl-functional silanes as coupling agents strengthens the bond between the polymer matrix and reinforcing materials, leading to more durable and robust composites. siwinsilicone.com

The performance of fiber-reinforced materials is critically dependent on the strength of the interface between the fibers and the polymer matrix. A weak interface can lead to delamination and premature failure. Silane coupling agents are used to address this by forming a chemical bridge at the interface. mdpi.com

Studies on the closely related vinyltriethoxysilane (B1683064) (TEVS) have shown significant improvements in the interfacial properties of carbon fiber-reinforced composites. mdpi.comdntb.gov.ua When carbon fibers are treated with a TEVS solution, the silane grafts onto the fiber surface. The vinyl group is then able to chemically react with the polymer matrix, such as a norbornene-polyimide resin. mdpi.comdntb.gov.ua This process dramatically improves the transfer of stress from the matrix to the fibers, inhibiting the propagation of cracks at the interface. mdpi.com Research has quantified this improvement, showing significant increases in both interfacial and interlaminar shear strength. mdpi.comdntb.gov.ua Similar functionalization has been shown to improve the tensile strength and thermal stability of natural fibers like cotton. researchgate.net

Research Highlight: Effect of Vinyltriethoxysilane (TEVS) on Carbon Fiber Composite Strength mdpi.comdntb.gov.ua

| Property | Untreated Carbon Fiber Composite | 0.4 wt% TEVS Treated Fiber Composite | Percentage Increase |

|---|---|---|---|

| Interlaminar Shear Strength (ILSS) | 51.04 MPa | 65.12 MPa | 27.58% |

| Interfacial Shear Strength (IFSS) | 65.31 MPa | 88.58 MPa | 35.62% |

This compound serves as a crucial adhesion promoter and crosslinking agent in high-performance adhesives, sealants, and coatings. siwinsilicone.comatamanchemicals.com When incorporated into a formulation, the trimethoxysilane groups can bond with inorganic substrates like glass, aluminum, and steel. atamanchemicals.com Simultaneously, the vinyl group can crosslink into the polymer backbone of the adhesive or coating during the curing process. siwinsilicone.com This creates a durable, covalent bond at the substrate-coating interface, significantly improving adhesion, particularly in the presence of moisture. epo.org This leads to enhanced durability, water resistance, and weatherability for the final product. siwinsilicone.comgoogle.com

Functional Materials Fabrication

Beyond composites, this silane is a building block for creating functional materials with tailored properties at the molecular level.

Hybrid organic-inorganic materials are composites at the nanometer scale that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). nih.gov this compound is an ideal precursor for these materials. Through a sol-gel process, the trimethoxysilane groups undergo hydrolysis and condensation to form a rigid, three-dimensional Si-O-Si (siloxane) network. nih.gov The vinylthio groups remain attached to this inorganic backbone, providing organic functionality. nih.gov This allows for the synthesis of materials where organic polymer chains are chemically tethered to an inorganic framework, preventing phase separation and creating a true molecular-level hybrid with synergistic properties. nih.govconicet.gov.ar

Typical Components for Sol-Gel Synthesis of Hybrid Materials

| Component Role | Example Compound | Function |

|---|---|---|

| Hybrid Precursor | This compound | Provides both the inorganic network (via trimethoxysilane) and organic functionality (via vinylthio group). |

| Solvent | Ethanol / Water | Solubilizes reactants and provides water for hydrolysis. |

| Catalyst | Acid or Base (e.g., HCl, NH₃) | Catalyzes the hydrolysis and condensation reactions. |

The surface properties of a membrane dictate its performance in separation processes, including its selectivity and resistance to fouling. Surface modification is a key strategy for tailoring these properties. While specific studies detailing the use of this compound in separation membranes are not widespread, the principles of silane chemistry make it a strong candidate for this application.

Functional silanes are used to create thin, functional coatings on membrane surfaces. For example, silanes with polyethylene (B3416737) glycol (PEG) groups are used for hydrophilic surface modification to create charge-neutral coatings that can reduce the non-specific binding of proteins, a major cause of biofouling. gelest.com Other research has focused on creating proton-conducting membranes for fuel cells using organic-inorganic hybrid precursors that are processed via sol-gel methods. researchgate.net Given its structure, this compound could be grafted onto a membrane surface to introduce reactive vinyl sites. These sites could then be used for further functionalization, for instance, through thiol-ene "click" chemistry, to attach specific molecules that could enhance selectivity or impart anti-fouling properties. This approach would allow for the precise engineering of the membrane's surface chemistry to optimize its performance in targeted separation technologies.

Table of Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Vinyltriethoxysilane | TEVS |

| Vinyltrimethoxysilane | VTMS |

| Norbornene–polyimide | PI-NA |

| 3-(trimethoxysilyl) propyl methacrylate | TMSPMA |

| (3-methacryloxypropyl) trimethoxysilane | - |

| Aminopropyl triethoxysilane | APTES |

Role in Advanced Catalytic Systems

This compound serves a critical function in the development of heterogeneous catalysts, primarily by acting as a surface modification agent or as a ligand for catalytically active metal centers. The trimethoxysilane group can be grafted onto the surface of inorganic supports like silica (B1680970), alumina, or magnetic nanoparticles. This process, known as silanization, immobilizes the molecule onto a solid phase, which is a foundational step in creating a robust and recyclable heterogeneous catalyst.

Once anchored, the vinylthio group is exposed and available for further chemical transformation or direct participation in catalysis. The sulfur atom in the thioether linkage can act as a soft ligand, coordinating with various transition metals (e.g., palladium, platinum, rhodium) to form immobilized metal complexes. These supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced metal contamination of the final product.

In other systems, similar silane coupling agents are used to functionalize supports, which are then further modified. For instance, studies on related aminosilanes have shown that they can be grafted onto silica-coated nanoparticles, with the specific alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) influencing properties like surface area and pore volume of the final catalyst. rsc.org This functionalized support is then used to immobilize a catalytically active species, such as an acid, for use in green chemistry applications like the synthesis of α-aminonitriles in water. rsc.org While direct research on this compound in this specific application is less common, the principles are directly transferable.

The table below outlines a representative process for how a silane coupling agent like this compound could be used to prepare a heterogeneous catalyst, based on established methods for similar compounds. rsc.org

| Parameter | Description | Example Value / Condition | Purpose |

| Catalyst Support | Inorganic material providing high surface area. | Silica-coated Fe₃O₄ nanoparticles | Provides a stable, high-surface-area support that is magnetically separable. |

| Silane Coupling Agent | Molecule used to functionalize the support surface. | This compound | To introduce reactive vinylthio groups onto the support surface. |

| Silanization Process | Grafting of the silane onto the support. | Reflux in a solvent like toluene (B28343) or ethanol. | Covalently bonds the silane to the support via hydrolysis and condensation of the methoxy groups. |

| Metal Precursor | A salt or complex of the desired catalytic metal. | Palladium(II) acetate | Source of the catalytically active metal species. |

| Immobilization | Anchoring the metal to the functionalized support. | Stirring the functionalized support with the metal precursor in a suitable solvent. | The sulfur atom of the vinylthio group coordinates with the palladium, immobilizing it. |

| Application | Catalytic reaction where the catalyst is employed. | Heck or Suzuki cross-coupling reactions. | The immobilized palladium complex catalyzes the formation of carbon-carbon bonds. |

Table 1: Conceptual Framework for Heterogeneous Catalyst Synthesis

Design of Specialized Biomaterials and Medical Materials (Conceptual)

The conceptual design of advanced biomaterials using this compound hinges on its ability to modify surfaces to enhance biocompatibility and introduce specific functionalities. nih.gov Surface properties of medical implants and devices are critical for their success, influencing everything from protein adsorption and cell adhesion to the body's inflammatory response. taylorfrancis.com Surface modification allows for the improvement of these properties without altering the bulk characteristics of the underlying material, such as the strength of a metallic implant. nih.gov

In this context, this compound acts as a quintessential adhesion promoter and surface functionalization agent. The process involves two key steps:

Substrate Bonding : The trimethoxysilane end of the molecule reacts with hydroxyl groups present on the surfaces of inorganic biomaterials like titanium alloys, stainless steel, ceramics, or glass. This reaction forms stable, covalent siloxane (Si-O-Substrate) bonds, effectively coating the implant surface with a monolayer of the silane. nih.gov

Bio-functionalization : The outward-facing vinylthio group serves as a versatile anchor point for subsequent chemical modifications. The vinyl group is particularly amenable to "click" chemistry, such as thiol-ene reactions. This allows for the efficient and specific attachment of various bioactive molecules, including:

Antifouling Polymers : Chains of polyethylene glycol (PEG) can be grafted to the surface to create a hydration layer that resists protein adsorption and bacterial adhesion, reducing the risk of implant-associated infections.

Cell-Adhesion Peptides : Sequences like RGD (arginine-glycine-aspartic acid) can be attached to promote the adhesion and proliferation of specific cell types, such as osteoblasts on an orthopedic implant, thereby improving osseointegration. nih.gov

Antimicrobial Agents : Quaternary ammonium (B1175870) compounds or other antimicrobial molecules can be tethered to the surface to create a contact-killing effect against bacteria.

The table below outlines the conceptual stages for designing a specialized biomaterial surface using this silane.

| Stage | Objective | Method | Key Function of this compound |

| 1. Substrate Selection | Choose a base material with desired bulk properties. | e.g., Titanium alloy (Ti-6Al-4V) for an orthopedic implant. | N/A |

| 2. Surface Activation | Create hydroxyl (-OH) groups on the substrate surface. | Plasma treatment or piranha solution etching. | N/A |

| 3. Silanization | Covalently attach the silane to the activated surface. | Immerse the substrate in a solution of this compound. | The trimethoxysilane group hydrolyzes and bonds to the surface hydroxyls. |

| 4. Bio-conjugation | Attach a specific bioactive molecule to the functionalized surface. | Utilize thiol-ene "click" chemistry to react a thiol-containing peptide (e.g., Cys-RGD) with the surface vinyl groups. | The vinylthio group acts as the reactive handle for covalent immobilization of the bioactive molecule. |

| 5. Final Material | A surface-engineered implant with enhanced biological performance. | The titanium implant now has a surface that actively promotes bone cell integration. | Acts as the stable, covalent linker between the inorganic substrate and the biological signaling molecule. |

Table 2: Conceptual Design Stages for a Bioactive Implant Surface

This strategic approach allows for the creation of "smart" biomaterials where the surface is precisely engineered to elicit a desired biological response, while the bulk material provides the necessary mechanical support and durability. taylorfrancis.com

Advanced Characterization Techniques for 3 Vinylthio Propyltrimethoxysilane Systems

Spectroscopic Elucidation of Chemical Structure and Bonding

Spectroscopy is a cornerstone in the analysis of 3-(Vinylthio)propyltrimethoxysilane, offering detailed information on its molecular structure, the progress of its hydrolysis and condensation reactions, and its interaction with various substrates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and for monitoring its chemical transformations. Solution-state NMR (¹H, ¹³C) provides detailed information about the molecule's organic moieties, while ²⁹Si NMR is uniquely suited to tracking the hydrolysis of the methoxy (B1213986) groups and the subsequent formation of siloxane (Si-O-Si) networks. Solid-state NMR extends this analysis to cured materials and surface-grafted layers, offering insights into the structure and dynamics of the polysiloxane network at interfaces.

Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on its functional groups and data from analogous organosilanes.

¹H NMR: The proton spectrum would feature distinct signals for the vinyl group protons (typically 5.0-6.5 ppm), the methoxy protons on the silicon atom (~3.6 ppm), and the three methylene groups of the propyl chain (ranging from ~0.7 to 2.8 ppm).

¹³C NMR: The carbon spectrum would show resonances for the vinyl carbons (110-140 ppm), the methoxy carbon (~50 ppm), and the carbons of the propylthio linkage, with chemical shifts influenced by their proximity to silicon and sulfur. amazonaws.com

²⁹Si NMR: In the monomer, a single resonance is expected in the range of -40 to -45 ppm, characteristic of a trifunctional silane (B1218182) (T⁰ species). nih.govresearchgate.netnih.gov Upon hydrolysis and condensation, new peaks corresponding to T¹, T², and T³ structures (representing one, two, or three siloxane bonds, respectively) would appear at progressively higher fields (less negative ppm values). nih.govnih.gov

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | CH₂ =CH-S- | 5.0 - 5.5 | |

| ¹H | CH₂=CH -S- | 5.8 - 6.5 | Complex multiplet |

| ¹H | -S-CH₂ -CH₂- | 2.6 - 2.8 | Triplet |

| ¹H | -CH₂-CH₂ -CH₂- | 1.6 - 1.8 | Multiplet |

| ¹H | -CH₂-CH₂ -Si- | 0.7 - 0.9 | Triplet |

| ¹H | Si-(OCH₃ )₃ | 3.5 - 3.7 | Singlet |

| ¹³C | CH₂ =CH-S- | 112 - 118 | |

| ¹³C | CH₂=CH -S- | 130 - 136 | |

| ¹³C | -S-CH₂ -CH₂- | 33 - 38 | |

| ¹³C | -CH₂-CH₂ -CH₂- | 22 - 26 | |

| ¹³C | -CH₂-CH₂ -Si- | 8 - 12 | |

| ¹³C | Si-(OCH₃ )₃ | 50 - 52 | |

| ²⁹Si | Si (OCH₃)₃ (T⁰) | -40 to -45 | Monomer |

| ²⁹Si | R-Si (OSi)(OCH₃)₂ (T¹) | -48 to -52 | Hydrolysis/Condensation |

| ²⁹Si | R-Si (OSi)₂(OCH₃) (T²) | -56 to -61 | Hydrolysis/Condensation |

| ²⁹Si | R-Si (OSi)₃ (T³) | -64 to -71 | Full Condensation |

FTIR spectroscopy is a rapid and sensitive technique used to identify the characteristic functional groups within this compound and to monitor the chemical changes during sol-gel processing or surface grafting. The analysis relies on the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.

Key vibrational bands for this molecule include C-H stretches from the vinyl and propyl groups, the C=C stretch of the vinyl group, C-S stretching of the thioether, and strong absorptions associated with the Si-O-C and Si-O-Si linkages. The disappearance of Si-O-C bands and the appearance of a broad Si-O-Si band are clear indicators of successful hydrolysis and condensation. bioforcenano.comacs.org

Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3080 - 3020 | C-H stretch | =C-H (Vinyl) | Indicates presence of vinyl group. |

| 2970 - 2840 | C-H stretch | -CH₃, -CH₂- (Alkyl) | Strong absorptions from propyl and methoxy groups. nih.gov |

| 1640 - 1590 | C=C stretch | Vinyl | A key band for monitoring reactions involving the vinyl group. |

| 1410 - 1400 | C-H in-plane bend | =CH₂ (Vinyl) | |

| 1190, 1080 | Si-O-C stretch | Methoxysilane (B1618054) | Strong, characteristic bands that decrease upon hydrolysis. acs.org |

| 1100 - 1000 | Si-O-Si stretch | Siloxane | Broad, strong band that appears and grows upon condensation. |

| 820 - 780 | Si-C stretch | Propylsilane | Confirms the alkyl-silicon bond. nih.gov |

| 750 - 650 | C-S stretch | Thioether | Can be weak and difficult to assign definitively. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a surface. It is particularly valuable for confirming the successful grafting of this compound onto a substrate. By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured, which is characteristic of the element and its bonding environment.

For a surface modified with this silane, XPS survey scans would confirm the presence of Silicon (Si), Carbon (C), Oxygen (O), and Sulfur (S). High-resolution scans of the Si 2p, C 1s, O 1s, and S 2p regions provide detailed chemical state information, confirming the formation of Si-O-Substrate and Si-O-Si bonds and verifying the integrity of the organic functional groups. researchgate.net

Interactive Data Table: Expected XPS Binding Energies for a this compound-Modified Surface

| Element (Orbital) | Functional Group | Expected Binding Energy (eV) | Notes |

| Si 2p | R-Si -(O)₃ | 102.0 - 103.5 | Value shifts depending on the degree of condensation (Si-O-Si vs. Si-O-C). researchgate.netsfu.camdpi.com |

| S 2p | R-S -R | 163.5 - 164.5 | Characteristic of a thioether/sulfide linkage. researchgate.net |

| C 1s | C -Si, C -C, C -S | 284.8 - 285.5 | Main aliphatic carbon peak. |

| C 1s | C =C | ~284.5 | Often overlaps with the main C-C peak. |

| C 1s | C -O (from Si-O-CH₃) | 286.0 - 287.0 | This signal would be present in unhydrolyzed or partially hydrolyzed layers. researchgate.net |

| O 1s | Si-O -Si, Si-O -C | 532.5 - 533.0 | Represents oxygen in the siloxane network and any remaining methoxy groups. researchgate.netsfu.ca |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for probing the C=C bond of the vinyl group and the S-C and Si-C bonds in this compound systems. It can be used to monitor polymerization or grafting reactions involving the vinyl moiety, where a decrease in the intensity of the C=C stretching band (around 1600 cm⁻¹) would indicate reaction progress. Its ability to be used with aqueous samples also makes it suitable for in-situ monitoring of sol-gel processes.

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3080 - 3000 | C-H stretch | =C-H (Vinyl) | |

| 2980 - 2850 | C-H stretch | -CH₃, -CH₂- (Alkyl) | |

| 1610 - 1590 | C=C stretch | Vinyl | Strong, characteristic peak. Ideal for monitoring vinyl group reactions. |

| 750 - 600 | C-S stretch | Thioether | Two characteristic peaks are expected in this region. |

| 700 - 550 | Si-C stretch | Propylsilane |

UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light by a sample. For the isolated this compound molecule, significant absorption is not expected in the standard UV-Vis range (above 220 nm). The thioether and non-conjugated vinyl chromophores exhibit absorptions in the far-UV region (below 220 nm). mdpi.comusi.ch

However, this technique becomes highly relevant when the silane is used to functionalize nanoparticles (e.g., gold, silver, or quantum dots) or is incorporated into a polymer matrix. In these systems, UV-Vis spectroscopy can be used to monitor changes in the plasmon resonance of metallic nanoparticles upon silane binding or to assess the optical clarity and UV-shielding properties of composite materials. For example, coatings designed to absorb UV radiation can be formulated using silanes that contain UV-active groups. wiley.com

Microscopic and Morphological Analysis

Microscopy techniques are essential for visualizing the effects of this compound treatment on a substrate, providing critical information on surface topography, film uniformity, and the dispersion of modified particles in a composite.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is widely used to assess the surface morphology of coatings derived from this compound. SEM can reveal the uniformity of the silane film, identify the presence of aggregates or defects, and visualize the dispersion of silane-modified fillers within a polymer matrix. researchgate.netnih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental maps, confirming the distribution of silicon and sulfur on the surface. mdpi.com

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of nanoparticles and the structure of thin films at very high resolution. In the context of this compound systems, TEM is the ideal tool for confirming the formation of a silane shell on the core of a nanoparticle. It can provide direct evidence of the coating's thickness and uniformity, which is critical for applications where precise control over the nanoparticle interface is required. sfu.ca

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. It is exceptionally useful for characterizing the nanoscale features of silane layers, including self-assembled monolayers (SAMs). nih.govnih.govresearchgate.net AFM can measure the thickness of the grafted silane layer, quantify surface roughness, and identify the presence of pinholes or aggregates in the film. bioforcenano.com This level of detail is crucial for understanding how deposition conditions affect the quality and uniformity of the silane coating. nih.gov

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are powerful techniques for visualizing the surface topography of materials modified with this compound. These methods scan a focused beam of electrons across a sample's surface, generating images based on the signals produced by electron-sample interactions.

Detailed Research Findings:

In the study of substrates coated with silane coupling agents, SEM and FESEM are instrumental in revealing changes in surface morphology. For instance, the modification of a smooth silica (B1680970) gel surface with a vinyl-functional silane, vinyl triethoxysilane, resulted in a visibly uneven and rougher surface as observed by SEM, providing clear evidence of a successful grafting reaction. mdpi.com Similarly, studies on other functional silanes like 3-glycidoxypropyltrimethoxysilane (GOPS) on silicon wafers have shown that the resulting films are not perfectly smooth but consist of distinct nodules approximately 50-100 nm in diameter. phi.com

When this compound is used to functionalize nanoparticles, FESEM is employed to characterize the size, shape, and aggregation state of the modified particles. For example, in the synthesis of silica nanoparticles (SNPs) modified with organosilanes, FESEM imaging confirmed the formation of spherical nanoparticles with diameters ranging from 50 to 700 nm. researchgate.net While pristine nanoparticles may appear smooth, FESEM of coated fibers often reveals an increase in surface roughness, indicating the presence of the silane network. researchgate.net It is important to note that sample preparation for SEM, such as sputter coating with conductive metals like gold, can sometimes introduce artifacts that may alter the appearance of the nanoscale morphology. mdpi.com

Table 1: Representative FESEM Findings on Silane-Modified Surfaces

| Sample | Silane Modifier | Key Findings | Reference |

|---|---|---|---|

| Silica Gel | Vinyl triethoxysilane | Surface changed from relatively smooth to obviously uneven and rough, indicating successful modification. | mdpi.com |

| Silicon Wafer | 3-glycidoxypropyltrimethoxysilane | Film consisted of nodules approximately 50-100 nm in diameter. | phi.com |

| Silica Nanoparticles | Vinyltrimethoxysilane (B1682223) / 3-(methacryloyloxy) propyltrimethoxysilane | Spherical nanoparticles with average diameters ranging from 50 to 700 nm were synthesized. | researchgate.net |

| Textile Fibers | Ceramer coating with TiO2 NPs | Uncoated fibers appeared smooth, while coated fibers showed increased surface roughness due to the ceramer network. | researchgate.net |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional topographical images of surfaces at the nanoscale. spectraresearch.com It utilizes a sharp tip mounted on a cantilever to scan the specimen surface. By monitoring the deflection of the cantilever, a detailed map of the surface's height and morphology can be generated. AFM is particularly valuable for assessing the quality, uniformity, and roughness of thin films of this compound.

Detailed Research Findings:

AFM studies on various silane films reveal critical information about their nanoscale structure. For instance, AFM analysis of 3-glycidoxypropyltrimethoxysilane (GOPS) films on silicon showed the presence of nodular structures, indicating that the film was not a perfectly flat monolayer. phi.com Such topographical features can influence the subsequent immobilization of other molecules.

A key application of AFM is the quantitative assessment of surface roughness. chalcogen.ro Various parameters can be calculated from AFM data, including average roughness (Ra) and root mean square (RMS) roughness (Rq). chalcogen.rousda.gov These metrics are essential for quality control and for understanding how processing conditions affect the final surface texture. For example, in studies of polymer films, AFM has been used to show how surface roughness can change with film thickness or post-deposition treatments. researchgate.netspectraresearch.com For self-assembled monolayers of silanes like 3-aminopropyltrimethoxysilane (APTES), AFM has been used to show that while the monolayers are generally uniform, grafting of longer polymer chains onto them can lead to small increases in surface roughness. rsc.org This demonstrates AFM's sensitivity to subtle changes in surface architecture.

Table 2: Surface Roughness Parameters Measured by AFM for Various Thin Films

| Film Material | Substrate | Roughness Parameter | Value | Reference |

|---|---|---|---|---|

| Zinc Aluminum Oxide (annealed at 200°C) | Glass | Average Roughness (Ra) | 14.52 nm | chalcogen.ro |

| Zinc Aluminum Oxide (annealed at 500°C) | Glass | Average Roughness (Ra) | 25.07 nm | chalcogen.ro |

| Polyvinyl alcohol (PVA) | Glass | RMS Roughness (Rq) | ~5 nm | usda.gov |

| PVA + 20% Red Oak Biocarbon | Glass | RMS Roughness (Rq) | ~35 nm | usda.gov |

Thermal and Thermomechanical Characterization

Understanding the thermal stability of this compound, especially after it has been grafted onto a substrate, is crucial for determining the operational limits of the resulting materials. Thermogravimetric analysis is a primary technique used for this purpose.

Thermogravimetric Analysis (TGA) for Grafting Quantification

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to determine the thermal stability of materials and to quantify the amount of organic material, such as a silane coupling agent, grafted onto an inorganic substrate. uel.ac.ukresearchgate.net

Detailed Research Findings:

The quantification of grafting density is a principal application of TGA in the study of surface-modified materials. The procedure involves heating the functionalized material (e.g., silica nanoparticles modified with this compound) to a temperature high enough to cause the thermal decomposition and volatilization of the organic silane layer, while the inorganic substrate remains stable. The mass loss recorded in the relevant temperature range corresponds to the amount of grafted silane.

For example, in the characterization of silica nanoparticles modified with (3-mercaptopropyl)trimethoxysilane (MPTMS), TGA was used to calculate the grafting ratio. researchgate.net By comparing the weight loss of the pristine silica with that of the MPTMS-modified silica, a grafting ratio of 22.9% was determined. researchgate.net The TGA curve for bare silica typically shows an initial weight loss due to the removal of adsorbed water, followed by a more gradual loss from the condensation of surface silanol (B1196071) groups at higher temperatures. phi.com The modified silica shows an additional, significant weight loss step at intermediate temperatures (e.g., 200-600°C), which is attributed to the decomposition of the covalently bound organic moiety. mdpi.comphi.com This methodology is directly applicable to quantifying the grafting of this compound.

Table 3: Example TGA Data for Quantification of Silane Grafting on Silica Nanoparticles

| Sample | Temperature Range (°C) | Weight Loss (%) | Attributed To | Reference |

|---|---|---|---|---|

| Bare Silica | < 200 | 4.23 | Removal of adsorbed water | phi.com |

| Bare Silica | 200 - 1000 | ~5 | Condensation of surface silanols | phi.com |

| MPTMS-Modified Silica | 200 - 650 | 22.9 | Decomposition of MPTMS | researchgate.net |

| Thiol-Functionalized Magnetic Nanoparticles | 230 - 600 | 23.2 | Decomposition of siloxane shell | mdpi.com |

Note: Data presented is for analogous thiol- and methacryloxy-functional silanes to illustrate the analytical principle.

Surface Chemical and Topographical Assessment

Beyond visualizing the physical morphology, it is essential to confirm the chemical composition of the outermost surface layer. This is particularly important for verifying the presence and covalent attachment of the functional vinyl and thioether groups of this compound.

Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the top 1-2 nanometers of a material's surface. phi.comdiva-portal.org It operates by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These ejected ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio, generating a high-resolution mass spectrum of the surface.

Detailed Research Findings:

ToF-SIMS is exceptionally well-suited for characterizing surfaces modified with silane coupling agents. It can confirm the presence of the silane layer and provide insights into its chemical state and bonding with the substrate. For a surface treated with this compound, ToF-SIMS analysis would be expected to detect characteristic fragment ions corresponding to the different parts of the molecule, such as those containing the vinyl group (CH2=CH-), the thioether linkage (-S-), the propyl chain (-C3H6-), and the silane headgroup (Si-).

In studies of other silane films, ToF-SIMS has provided strong evidence for the formation of a covalent bond between the silane and a metal substrate through the detection of Si-O-Me+ (where Me is the substrate metal) ion fragments. npl.co.uk This is a powerful indicator of interfacial chemical bonding. Furthermore, ToF-SIMS can be used in imaging mode to map the lateral distribution of specific chemical species on a surface, which is useful for assessing the homogeneity of the silane coating. diva-portal.org The high sensitivity of ToF-SIMS also makes it ideal for detecting low concentrations of surface-grafted molecules that may be below the detection limits of other techniques like X-ray Photoelectron Spectroscopy (XPS). nih.gov When combined with multivariate analysis, ToF-SIMS can effectively distinguish between different surface chemistries even in complex systems.

Contact Angle Measurements for Wettability Assessment

Contact angle goniometry is a fundamental technique for characterizing the wettability of surfaces modified with this compound. This method measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. researchgate.net The resulting contact angle value provides a quantitative measure of a surface's hydrophilicity or hydrophobicity, which is directly influenced by the surface chemistry and topography imparted by the silane treatment.

When this compound is applied to a substrate, its trimethoxysilane (B1233946) group hydrolyzes to form silanols, which then condense with hydroxyl groups on the substrate surface (like silica, glass, or metal oxides) and with each other, forming a durable siloxane network (Si-O-Si). The propyl chain with the terminal vinyl group is oriented away from the surface, altering the surface energy. The nonpolar vinyl and propyl groups generally decrease the surface energy of the substrate, leading to an increase in hydrophobicity.

Research on analogous vinyl-functionalized silanes, such as vinyltriethoxysilane (B1683064) (VTES), demonstrates this effect. Studies have shown that the modification of hydrophilic silica surfaces with vinyl-functional silanes significantly increases the water contact angle. researchgate.net The degree of hydrophobicity achieved depends on the density and uniformity of the deposited silane layer. A well-formed, dense monolayer of this compound will present a surface dominated by vinyl groups, minimizing interaction with polar liquids like water and resulting in a high contact angle.

The wettability can be further analyzed by measuring contact angles with a series of liquids with known polar and dispersive surface tension components. Using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, these measurements allow for the calculation of the total surface free energy of the modified surface, as well as its polar and dispersive components. researchgate.net This provides deeper insight into the interfacial interactions. For surfaces treated with this compound, a low surface free energy with a dominant dispersive component is expected.

Table 1: Representative Contact Angle Data for Surfaces Modified with a Vinyl-Functional Silane Data is illustrative of the typical changes observed upon surface modification with a vinyl-functional silane like VTES, a close analog to this compound.

Chromatographic and Separation Techniques

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of oligomers and polymers. lcms.cz In the context of this compound, GPC/SEC is not used to analyze the monomer itself, but rather the products formed during its hydrolysis and condensation reactions.

When exposed to water, the methoxy groups of the silane hydrolyze to form reactive silanol groups. These silanols can then condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. GPC/SEC is the primary method for characterizing the size and distribution of these products in solution before they are deposited onto a surface or incorporated into a composite material.

The separation principle is based on the hydrodynamic volume of the molecules. A sample solution is passed through a column packed with a porous gel. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. tainstruments.com

By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate), a calibration curve of log(Molecular Weight) versus retention time can be generated. nsf.gov This allows for the determination of several key parameters for the siloxane oligomers derived from this compound:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain, giving greater emphasis to larger molecules.

Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all molecules are the same size.

This information is crucial for controlling the properties of the final material. The molecular weight distribution of the silane oligomers can affect the viscosity of the treating solution, the structure of the resulting film, and the mechanical properties of the interfacial region in a composite.

Table 2: Typical GPC/SEC Output Parameters for Silane Condensation Products

Diffraction and Scattering Methods

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure, lattice parameters, and crystallite size. mdpi.com When studying systems involving this compound, XRD is primarily used to assess the impact of the silane treatment on the crystallinity of a substrate or filler material.

A key research finding across numerous studies on silane coupling agents is that the application of a thin silane layer does not alter the bulk crystalline structure of the underlying substrate. arizona.edunih.gov For example, if this compound is applied to a crystalline material like titanium dioxide or cellulose nanocrystals, the XRD pattern of the treated material will be virtually identical to that of the untreated material. researchgate.net The technique confirms that the modification is a surface phenomenon and does not induce phase changes or disrupt the substrate's crystal lattice. This is important for applications where the inherent crystalline properties of the substrate (e.g., mechanical strength, photocatalytic activity) must be preserved.